
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H18F3N3O4S and its molecular weight is 489.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Quinazoline ring system with a 4-oxo group.
- Substituents :
- A methoxyphenyl group at the 3-position.
- A trifluoromethyl group at the 3-position of the benzenesulfonamide moiety.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The synthetic route typically includes the formation of the quinazoline core followed by the introduction of various functional groups through nucleophilic substitutions and condensation reactions.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity through various mechanisms:
- Inhibition of Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR, leading to reduced tumor growth in vitro and in vivo studies .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- COX Inhibition : Similar quinazoline derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This suggests potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of quinazolines have also been explored:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that modifications in the quinazoline structure can enhance antimicrobial activity .
Case Study 1: Antitumor Efficacy
A study evaluated a series of quinazoline derivatives for their ability to inhibit tumor cell lines. The specific compound demonstrated an IC50 value of 0.5 µM against A549 lung cancer cells, indicating potent antitumor activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Potential
In a model of induced inflammation, the compound was tested for its ability to reduce edema in rats. Results showed a significant reduction in paw swelling when administered at a dose of 10 mg/kg compared to control groups, supporting its potential as an anti-inflammatory agent .
Data Table
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to quinazoline derivatives. Specifically, quinazoline-based compounds have shown efficacy against various viral infections, including those caused by the varicella-zoster virus and cytomegalovirus (CMV) . The compound may exhibit similar antiviral properties due to its structural similarities with other effective quinazoline derivatives.
Anticancer Properties
Quinazolines are well-known for their anticancer activities. Research indicates that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to target specific cancer cell lines, demonstrating significant cytotoxic effects . The presence of the trifluoromethyl group in this compound may enhance its interaction with biological targets, potentially increasing its anticancer efficacy.
Anti-inflammatory Effects
The inflammatory response is a common pathway in many diseases, including cancer and cardiovascular conditions. Quinazoline derivatives have been explored for their anti-inflammatory properties, suggesting that N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide could also possess similar effects. Compounds with structural motifs akin to this one have shown promise in reducing inflammation markers in vitro and in vivo .
Structural Activity Relationship (SAR)
The efficacy of this compound can be further elucidated through SAR studies. By modifying different components of the molecule, researchers can identify which substitutions enhance activity against specific targets or improve pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been shown to increase biological activity in related compounds .
Case Studies and Experimental Findings
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O4S/c1-14-27-21-11-6-16(28-34(31,32)19-5-3-4-15(12-19)23(24,25)26)13-20(21)22(30)29(14)17-7-9-18(33-2)10-8-17/h3-13,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDIARMCJVVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.